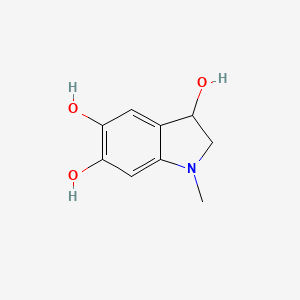
Adrenochrome o-semiquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenochrome o-semiquinone is a radical intermediate formed during the oxidation of adrenaline (epinephrine). It is part of the quinoid pathway of adrenaline oxidation, which involves the formation of various quinone and semiquinone compounds. This compound is of significant interest due to its role in free radical processes and potential implications in neurodegenerative diseases such as Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adrenochrome o-semiquinone can be synthesized through the autoxidation of adrenaline in an alkaline medium. The process involves the deprotonation and subsequent cyclization of adrenaline, leading to the formation of intermediate products such as adrenaline quinone and the radical semiquinone .
Industrial Production Methods: While there is limited information on the industrial production of this compound specifically, the general approach involves the controlled oxidation of adrenaline using various oxidizing agents. Silver oxide (Ag₂O) is one of the first reagents employed for this purpose .
Análisis De Reacciones Químicas
Types of Reactions: Adrenochrome o-semiquinone undergoes several types of reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced back to its parent catecholamine, adrenaline, under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles that target the quinone structure.
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide (Ag₂O), potassium ferricyanide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be employed to revert the compound to its reduced form.
Major Products Formed:
Aplicaciones Científicas De Investigación
Adrenochrome o-semiquinone has several scientific research applications, including:
Mecanismo De Acción
Adrenochrome o-semiquinone exerts its effects through its role as a free radical intermediate. It participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions. These ROS can cause oxidative damage to cellular components, contributing to neurodegenerative processes . The compound’s interaction with enzymes like glutathione-S-transferase and quinone reductase helps mitigate its oxidative effects .
Comparación Con Compuestos Similares
Adrenochrome: A direct oxidation product of adrenaline, sharing similar redox properties.
Adrenolutin: A further oxidation product of adrenochrome, more stable in blood.
Dopamine o-semiquinone: Another semiquinone radical formed from the oxidation of dopamine, with similar redox behavior.
Uniqueness: Adrenochrome o-semiquinone is unique due to its specific formation pathway from adrenaline and its role in the quinoid oxidation process. Its ability to generate ROS and participate in redox cycling distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroindole-3,5,6-triol |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3 |
Clave InChI |
ADHYBIYGSXQYDM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2=CC(=C(C=C21)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


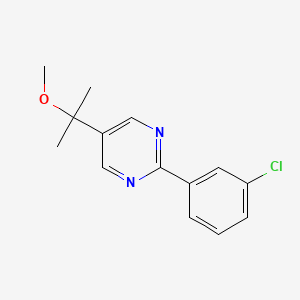

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
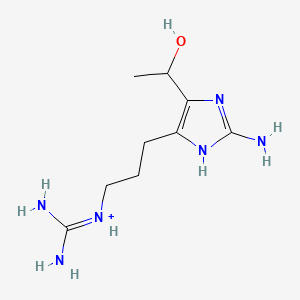
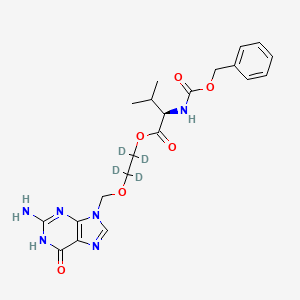
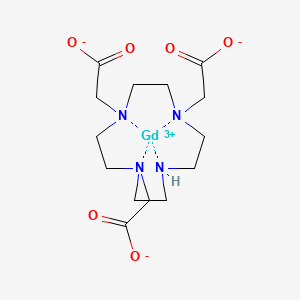
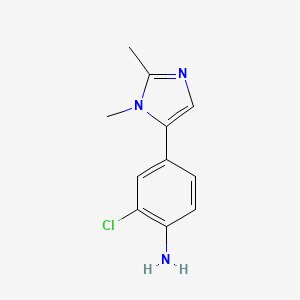

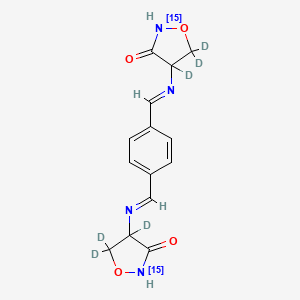
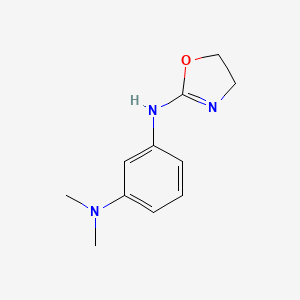
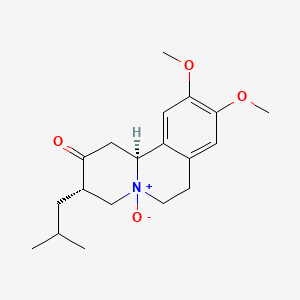
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
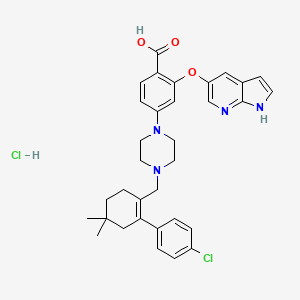
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
